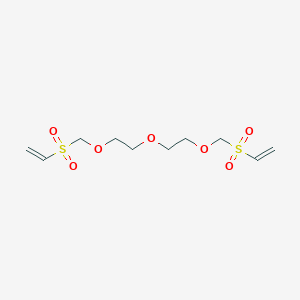![molecular formula C11H16O6 B14282145 Bis[(oxiran-2-yl)methyl] pentanedioate CAS No. 133548-06-8](/img/structure/B14282145.png)
Bis[(oxiran-2-yl)methyl] pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(oxiran-2-yl)methyl] pentanedioate typically involves the esterification of pentanedioic acid with oxirane. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(oxiran-2-yl)methyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the epoxide rings.
Major Products Formed
Oxidation: Diols are formed from the oxidation of the epoxide rings.
Reduction: Alcohols are produced from the reduction of the ester groups.
Substitution: Substituted alcohols or ethers are formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis[(oxiran-2-yl)methyl] pentanedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.
Materials Science: It is employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive epoxide groups.
Wirkmechanismus
The mechanism of action of bis[(oxiran-2-yl)methyl] pentanedioate involves the reactivity of its epoxide rings and ester groups. The epoxide rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The ester groups can be hydrolyzed or reduced, providing additional reactive sites for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Another compound with epoxide functionality, commonly used in the production of epoxy resins.
Bisphenol F diglycidyl ether: Similar to bisphenol A diglycidyl ether but with different structural properties.
Bis(2,3-epoxypropyl) terephthalate: A compound with similar epoxide groups but derived from terephthalic acid.
Uniqueness
Bis[(oxiran-2-yl)methyl] pentanedioate is unique due to its specific combination of epoxide and ester functionalities, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in polymer synthesis and materials science, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
133548-06-8 |
|---|---|
Molekularformel |
C11H16O6 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
bis(oxiran-2-ylmethyl) pentanedioate |
InChI |
InChI=1S/C11H16O6/c12-10(16-6-8-4-14-8)2-1-3-11(13)17-7-9-5-15-9/h8-9H,1-7H2 |
InChI-Schlüssel |
BXBGKJAQBJBRAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC(=O)CCCC(=O)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


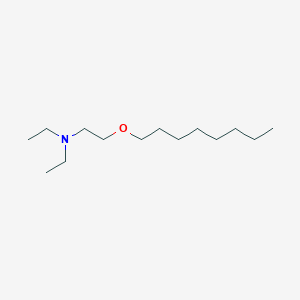
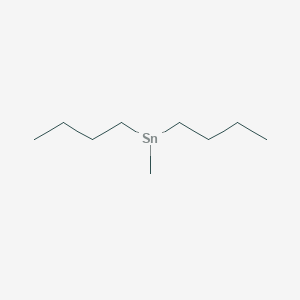
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

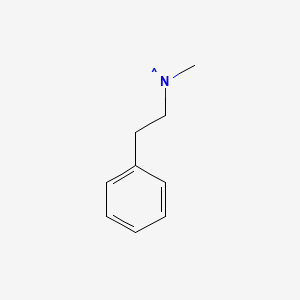

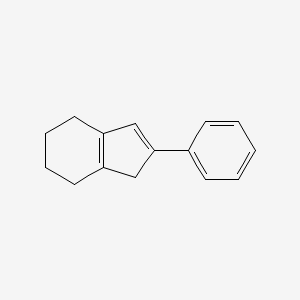
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
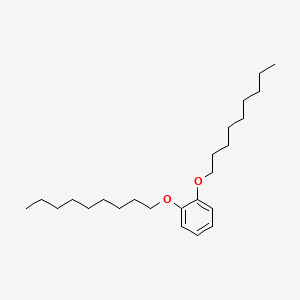

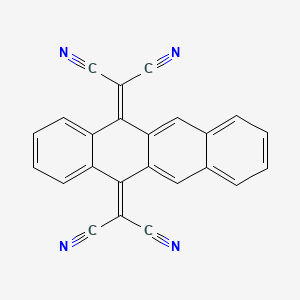
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
